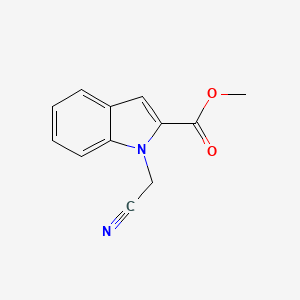
Methyl 1-(cyanomethyl)indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(cyanomethyl)indole-2-carboxylate, also known as Methyl CMI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of indole-2-carboxylic acid and is known for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 1-(cyanomethyl)indole-2-carboxylate CMI is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For instance, this compound CMI has been shown to activate the JNK signaling pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound CMI has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and possess antibacterial activity. Moreover, this compound CMI has also been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI possesses several advantages for lab experiments. It is readily available, easy to synthesize, and possesses potent therapeutic activity. However, it also possesses certain limitations. For instance, it is highly reactive and can undergo degradation under certain conditions. Moreover, it is also relatively unstable, which makes it difficult to store for long periods.
Future Directions
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI has several potential future directions in the field of medicinal chemistry. It can be further studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory diseases. Moreover, it can also be modified to enhance its therapeutic activity and reduce its limitations.
Conclusion
In conclusion, this compound 1-(cyanomethyl)indole-2-carboxylate is a chemical compound that possesses significant potential for therapeutic applications. It has been extensively studied for its anticancer, antiviral, and antibacterial properties. Moreover, it possesses several advantages and limitations for lab experiments. Further research on this compound CMI can lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI can be synthesized through a multistep reaction process. The first step involves the conversion of indole-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyanomethyl lithium to form the corresponding cyanomethyl ester. Finally, the ester is treated with methyl iodide to yield the desired product, this compound CMI.
Scientific Research Applications
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. In a study conducted by Zhang et al., this compound CMI was found to inhibit the growth of lung cancer cells by inducing apoptosis. Similarly, this compound CMI has also been shown to possess antiviral activity against the hepatitis B virus.
properties
IUPAC Name |
methyl 1-(cyanomethyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-9-4-2-3-5-10(9)14(11)7-6-13/h2-5,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPOJAAWJZMIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

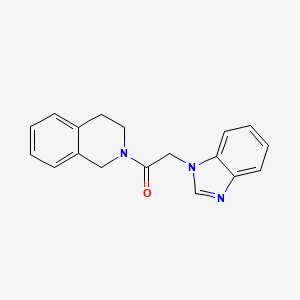
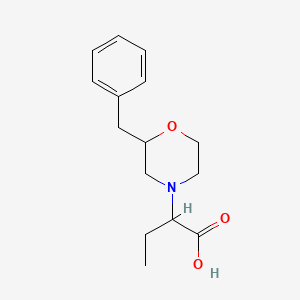
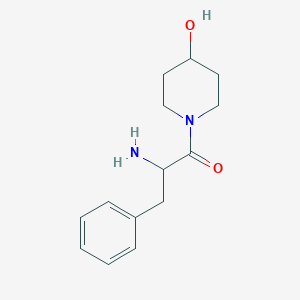
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
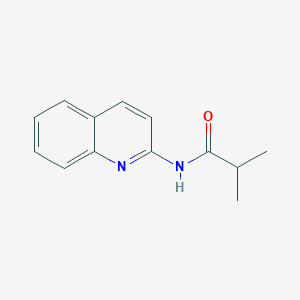
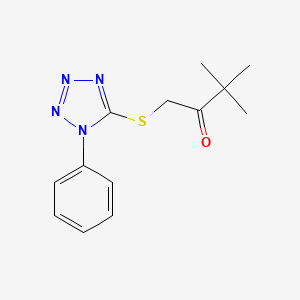
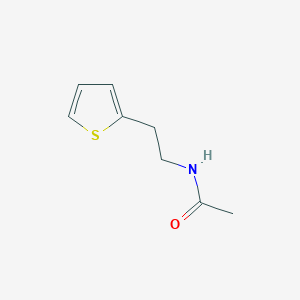
![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
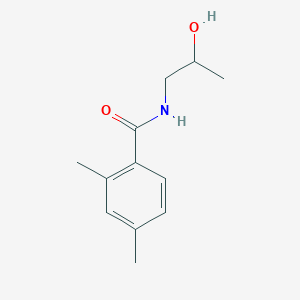
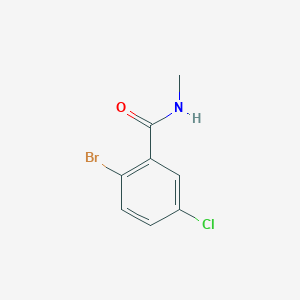
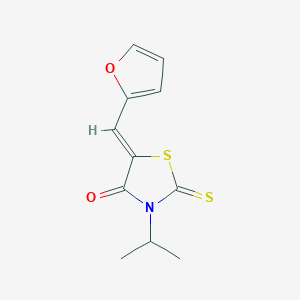
![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
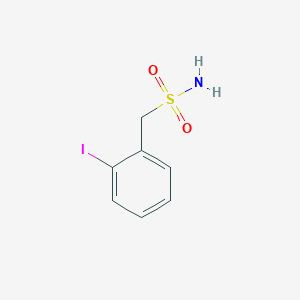
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)